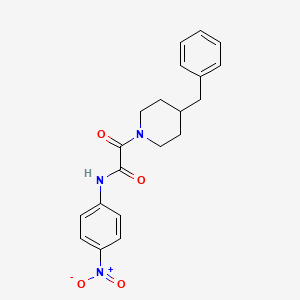

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Overview

Description

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BZP-NP and has been found to exhibit interesting properties that make it a promising candidate for use in various medical applications.

Scientific Research Applications

Receptor Binding Studies

The compound has been extensively studied for its binding properties to σ1 and σ2 receptors. Studies have indicated that compounds similar to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, particularly N-(1-benzylpiperidin-4-yl)arylacetamides, display a higher affinity for σ1 receptors compared to σ2 receptors. Alterations in the structure, like replacing the phenyl ring or adding substituents, showed varying effects on the affinity to these receptors. Such compounds are considered for their potential as radiotracers in positron emission tomography (PET) or single photon emission computerized tomography (SPECT) imaging due to their high selectivity and affinity for σ1 receptors (Huang et al., 2001) (Huang et al., 1998).

Molecular Modeling and Synthesis

The compound and its analogues have been a subject of molecular modeling and synthesis studies, aiming at understanding their structure-activity relationships and improving their pharmacological profiles. These studies involve the synthesis of various analogues and assessment of their biological activities, which can provide insight into their potential therapeutic applications. The modifications in the molecular structure and their effects on biological activity are critical for developing more potent and selective agents (Sridhar et al., 2017).

Oxidative Reactions and Synthesis

Compounds structurally related to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide have been used in oxidative reactions. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its analogues have shown utility in a range of oxidation reactions, from oxidizing alcohols to carbonyl derivatives to cleaving benzyl ethers. These compounds are valuable due to their metal-free, non-toxic, and environmentally friendly nature, marking their significance in green chemistry (Mercadante et al., 2013).

PET Imaging Ligands

Certain benzylpiperidin-yl derivatives, closely related to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, have been synthesized and evaluated as potential ligands for PET imaging of σ receptors. These compounds, due to their high affinity and selectivity for σ receptors, offer promising avenues in neuroimaging, particularly in studying and diagnosing neurological disorders (Shiue et al., 1997).

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-19(21-17-6-8-18(9-7-17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLOQRGLXSTNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2420722.png)

![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420724.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2420726.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2420727.png)

![4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2420729.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)